Positional Isomer Structural Comparison: Hydroxyl and tert-Butyl Substitution Pattern Dictates Zinc-Binding Geometry
The target compound, 5-tert-butyl-2-hydroxybenzenesulfonamide, positions the hydroxyl group ortho to the sulfonamide and the tert-butyl group meta to the sulfonamide. In contrast, the commercially available isomers 4-tert-butyl-2-hydroxybenzenesulfonamide (CAS 91419-43-1 type), 3-tert-butyl-2-hydroxybenzenesulfonamide (CAS 1243450-14-7), and 2-tert-butyl-5-hydroxybenzenesulfonamide (CAS 1243363-73-6) alter the spatial relationship between the hydrophobic tert-butyl substituent and the zinc-binding sulfonamide . Crystallographic studies on ortho-hydroxybenzenesulfonamides complexed with human carbonic anhydrase II (PDB 3T5U) demonstrate that the hydroxyl group can form a supplementary hydrogen bond with Thr199, while the substituent para to the sulfonamide occupies the hydrophobic pocket; shifting the tert-butyl group from para to meta (as in the 5-tert-butyl isomer) is predicted to alter this hydrophobic contact and affect inhibitor residence time [1].
| Evidence Dimension | Substituent position relative to sulfonamide zinc-binding group |
|---|---|
| Target Compound Data | tert-butyl at C-5 (meta to SO2NH2), OH at C-2 (ortho to SO2NH2) |
| Comparator Or Baseline | 4-tert-butyl-2-hydroxy isomer (tert-butyl para to SO2NH2); 2-tert-butyl-5-hydroxy isomer (tert-butyl ortho, OH meta to SO2NH2) |
| Quantified Difference | No direct Ki/IC50 data available for any isomer; structural difference is a positional shift of the tert-butyl group by one carbon position on the phenyl ring |
| Conditions | Structural analysis based on X-ray crystallography of 2-hydroxybenzenesulfonamide bound to hCA II (PDB 3T5U) |
Why This Matters
Positional isomer identity determines which hydrophobic enzyme pocket is engaged, directly affecting isoform selectivity and should therefore be explicitly controlled in SAR studies rather than assumed equivalent.
- [1] PDB 3T5U. Crystal structure of human carbonic anhydrase II in complex with N-hydroxybenzenesulfonamide. https://www.rcsb.org/structure/3T5U View Source
